molecular formula C28H28N2O5S B11042841 ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate

ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11042841
M. Wt: 504.6 g/mol
InChI Key: JLCUWBQASROGGJ-LNVKXUELSA-N
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Description

Ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2,1-ij]quinoline structure, followed by the introduction of the thiazolidinone moiety and subsequent esterification to form the ethyl acetate group. Key reagents often include various aldehydes, ketones, and thioamides, with catalysts such as Lewis acids to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound might inhibit a specific enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-oxo-2-phenylethylidene)hydrazinecarboxylate: Similar in having an ethyl ester group and a phenyl ring, but differs in the core structure.

    2,4-Dioxo-5-phenyl-1,3-thiazolidine: Shares the thiazolidinone moiety but lacks the complex pyrroloquinoline structure.

Uniqueness

Ethyl [(5Z)-2,4-dioxo-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-3-yl]acetate is unique due to its intricate combination of functional groups and the resulting structural complexity. This uniqueness can lead to distinct chemical reactivity and biological activity, setting it apart from simpler analogs.

Properties

Molecular Formula

C28H28N2O5S

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2-[(5Z)-2,4-dioxo-5-(6,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C28H28N2O5S/c1-6-35-20(31)14-29-25(33)23(36-26(29)34)21-18-12-16(2)13-19-22(18)30(24(21)32)27(3,4)15-28(19,5)17-10-8-7-9-11-17/h7-13H,6,14-15H2,1-5H3/b23-21-

InChI Key

JLCUWBQASROGGJ-LNVKXUELSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/2\C3=C4C(=CC(=C3)C)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)/SC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C2C3=C4C(=CC(=C3)C)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)SC1=O

Origin of Product

United States

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